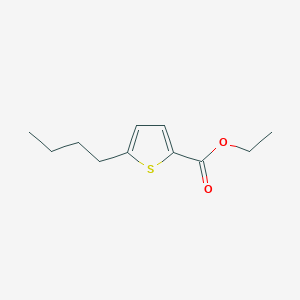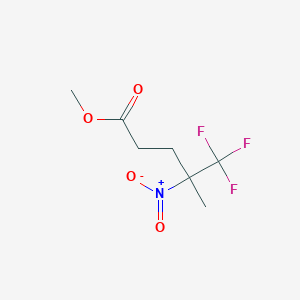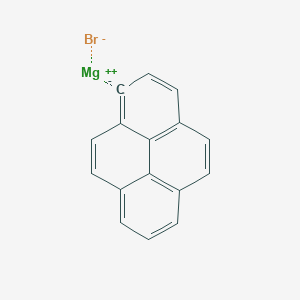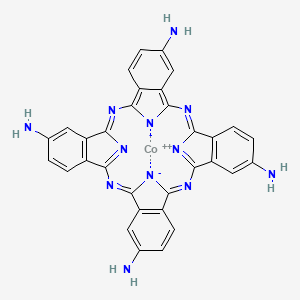
Ethyl 5-butylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-butylthiophene-2-carboxylate is an organic compound with the CAS Number: 2432848-93-4 . It has a molecular weight of 212.31 and its IUPAC name is this compound . This compound is in liquid form and has gained attention in the research industry due to its potential biological and industrial applications.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16O2S/c1-3-5-6-9-7-8-10 (14-9)11 (12)13-4-2/h7-8H,3-6H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.31 . It is in liquid form . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results.作用机制
The mechanism of action of EBC is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in the metabolism of certain drugs. Additionally, it has been proposed that EBC may act as an agonist of certain G protein-coupled receptors, which would explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBC are not yet fully understood. However, studies have shown that EBC has the potential to modulate the activity of certain enzymes, G protein-coupled receptors, and other proteins involved in signal transduction pathways. Additionally, EBC has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
EBC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in a laboratory setting. Additionally, it has a high solubility in a variety of organic solvents and is relatively stable in aqueous solutions. However, there are a few limitations to consider when using EBC in laboratory experiments. For example, it has a strong odor that can be difficult to remove, and it can be toxic if not handled properly.
未来方向
The potential future directions for EBC are numerous. Further research is needed to understand its mechanism of action and to explore its potential therapeutic applications. Additionally, studies are needed to investigate its potential as a catalyst in the synthesis of polymers and other materials. Furthermore, research is needed to further explore its potential antioxidant properties and its ability to modulate the activity of certain enzymes and proteins. Finally, further research is needed to optimize its synthesis method and to explore its potential as a reagent in organic synthesis.
合成方法
EBC can be synthesized from the reaction of 5-butylthiophene-2-carboxylic acid and ethyl bromide in the presence of a base such as sodium hydroxide. The reaction occurs in an aqueous solution at room temperature and takes about two hours to complete. The product is isolated by distillation, and the yield is typically around 95%.
科学研究应用
EBC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor in the synthesis of pharmaceuticals. Additionally, it has been studied as a potential drug candidate for the treatment of certain cancers.
属性
IUPAC Name |
ethyl 5-butylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-3-5-6-9-7-8-10(14-9)11(12)13-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASUMAFHDBHSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)





![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
